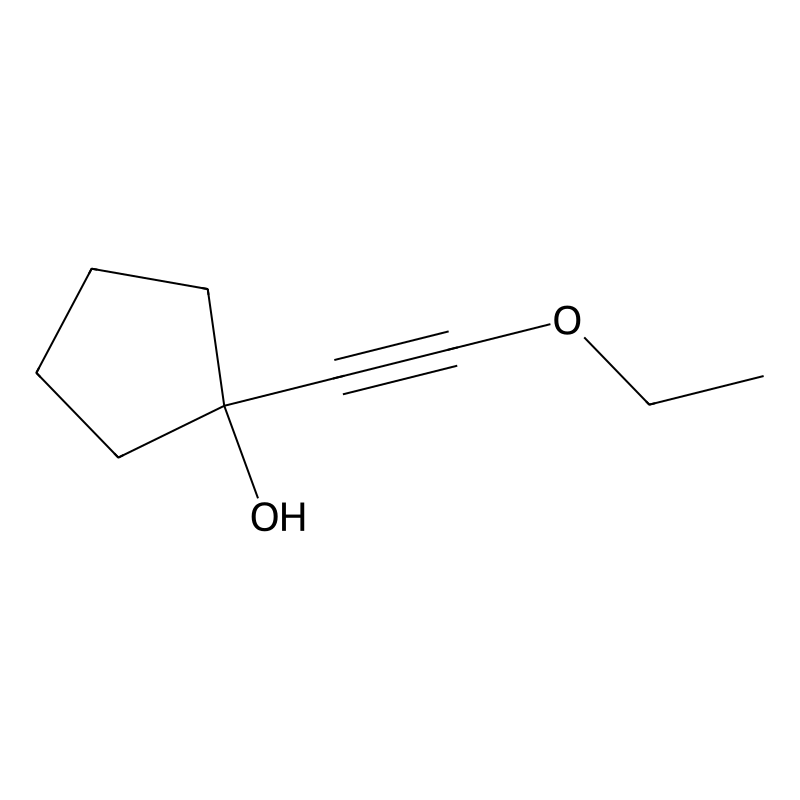

1-(2-Ethoxyethynyl)cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Ethoxyethynyl)cyclopentanol is a chemical compound characterized by its unique structure, which includes a cyclopentanol ring and an ethoxyethynyl substituent. The molecular formula for this compound is , and it possesses distinct physical and chemical properties due to the presence of both aliphatic and aromatic components. The ethoxyethynyl group contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction: The compound can be reduced to yield alcohol derivatives with different functional groups.

- Substitution Reactions: The cyclopentanol ring can participate in nucleophilic substitution reactions, introducing various substituents.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.

The synthesis of 1-(2-Ethoxyethynyl)cyclopentanol typically involves multi-step procedures. Common methods include:

- Alkyne Formation: Starting from cyclopentanol, an alkyne can be formed through dehydrohalogenation or elimination reactions.

- Ethoxy Group Introduction: The ethoxy group can be introduced via nucleophilic substitution using ethyl bromide or ethyl iodide.

- Functionalization: Further functionalization may involve oxidation or reduction steps to achieve the desired product.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product.

1-(2-Ethoxyethynyl)cyclopentanol has potential applications in several areas:

- Pharmaceuticals: Due to its possible bioactive properties, it could serve as a lead compound for drug development.

- Material Science: Its unique structure may allow it to function as a building block for polymers or other advanced materials.

- Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 1-(2-Ethoxyethynyl)cyclopentanol. Here are a few notable examples:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(2-Methoxyethynyl)cyclopentanol | Ether derivative | Potentially similar reactivity; lower polarity |

| Cyclopentanol | Alcohol | Basic structure; lacks ethynyl substitution |

| Ethynylcyclopentanol | Alkyne derivative | Increased reactivity due to triple bond |

Uniqueness

1-(2-Ethoxyethynyl)cyclopentanol is unique due to its combination of an ethoxy group and an ethynyl moiety attached to a cyclopentanol framework. This specific arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.